molecular formula C8H8Cl2F3N B1471224 4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride CAS No. 1803566-81-5

4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride

Cat. No. B1471224
M. Wt: 246.05 g/mol
InChI Key: ZLTTVXPHFLKWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-Chloro-4-(trifluoromethyl)aniline is an organic building block . It has a linear formula of ClC6H3(CF3)NH2 .


Synthesis Analysis

A preparation method of 2,6-dichloro-4-trifluoromethyl-aniline has been described in a patent . The process uses p-Chlorobenzotrifluoride as the starting material and subjects it to halogenation reaction and ammoniation reaction .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(trifluoromethyl)aniline can be represented by the SMILES string Nc1ccc(cc1Cl)C(F)(F)F .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride are not available, the compound 2-Chloro-4-(trifluoromethyl)aniline has been used in the synthesis of 2-amino-5-chloro 3-(trifluoromethyl)benzenethiol .


Physical And Chemical Properties Analysis

The compound 2-Chloro-4-(trifluoromethyl)aniline has a refractive index of n20/D 1.5030 (lit.), a boiling point of 214-218 °C (lit.), and a density of 1.4160 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Derivative Formation

  • Isatin Derivatives : Mao Zhenmin (2008) explored the synthesis of isatin derivatives, including those with trifluoromethyl groups, from anilines such as 4-Chloro-2-methyl-6-(trifluoromethyl)aniline, indicating its utility in creating pharmaceutical compounds (Mao Zhenmin, 2008).

  • Nonlinear Optical Materials : B. Revathi et al. (2017) studied 4-Chloro-2-methyl-6-(trifluoromethyl)aniline for its applications in nonlinear optical materials, focusing on its vibrational analysis and electronic effects (B. Revathi, V. Balachandran, B. Raja, K. Anitha, M. Kavimani, 2017).

Pesticide Synthesis

  • Novel Pesticides : Liu An-chan (2015) detailed the synthesis of novel pesticides using 4-Chloro-2-methyl-6-(trifluoromethyl)aniline as a key intermediate, highlighting its role in agricultural chemical development (Liu An-chan, 2015).

Spectroscopic Analysis

  • Vibrational Spectroscopy : M. Arivazhagan et al. (2012) conducted a comprehensive vibrational spectroscopic study of 4-Chloro-2-methyl-6-(trifluoromethyl)aniline, indicating its potential in material science and molecular characterization (M. Arivazhagan, V. Subhasini, A. Austine, 2012).

Synthesis of Functionalized Anilines

  • Chloro(imino)phosphine Synthesis : J. Vrána et al. (2021) described the synthesis of chloro(imino)phosphine using bulky anilines, where derivatives of 4-Chloro-2-methyl-6-(trifluoromethyl)aniline could be implied as potential starting materials (J. Vrána, Vlastimil Němec, M. Samsonov, A. Růžička, 2021).

Pharmaceutical and Biological Applications

  • Ortho-trifluoromethoxylated Derivatives : Pengju Feng and Ming‐Yu Ngai (2016) developed a protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives, a category to which 4-Chloro-2-methyl-6-(trifluoromethyl)aniline could belong, showcasing its potential in pharmaceuticals (Pengju Feng, Ming‐Yu Ngai, 2016).

Safety And Hazards

The compound 2,6-Dichloro-4-(trifluoromethyl)aniline may cause skin irritation, serious eye irritation, and an allergic skin reaction. It is harmful if swallowed or inhaled . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-chloro-2-methyl-6-(trifluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N.ClH/c1-4-2-5(9)3-6(7(4)13)8(10,11)12;/h2-3H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTTVXPHFLKWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-6-(trifluoromethyl)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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